molecular formula C6H5N3S B1314177 Isothiazolo[5,4-b]pyridin-3-amine CAS No. 56891-64-6

Isothiazolo[5,4-b]pyridin-3-amine

Cat. No.: B1314177
CAS No.: 56891-64-6
M. Wt: 151.19 g/mol
InChI Key: NVOYVQKFZVOHPB-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-b]pyridin-3-amine is a bicyclic heterocyclic compound featuring a fused isothiazole (a five-membered ring containing sulfur and nitrogen) and pyridine ring. Its molecular formula is C₆H₅N₃S (molecular weight: 151.19 g/mol), with the CAS registry number 56891-64-6 . This scaffold is notable in medicinal chemistry for its role as a kinase inhibitor, particularly targeting Death-Associated Protein Kinase 2 (DRAK2) . Synthetic routes often involve palladium-catalyzed Suzuki-Miyaura couplings and amide bond formations, starting from intermediates like 3-amino-5-bromo-isothiazolo[5,4-b]pyridine . Additionally, derivatives exhibit fluorescence properties, making them candidates for optical probes .

Properties

IUPAC Name

[1,2]thiazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOYVQKFZVOHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513865
Record name [1,2]Thiazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56891-64-6
Record name [1,2]Thiazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Thiol and Nitrile Precursors

One common approach involves the reaction of a pyridine derivative bearing a nitrile group with a thiol-containing reagent, followed by oxidative cyclization to form the isothiazole ring.

  • Starting materials: 2-aminopyridine or substituted picolinonitriles.
  • Thiol introduction: Reaction with p-methoxybenzylthiol or other thiol reagents under basic conditions (e.g., K2CO3 in DMF).
  • Oxidative cyclization: Treatment with bromine or other oxidants to induce S–N bond formation, closing the isothiazole ring.

This method allows the formation of the fused isothiazolo[5,4-b]pyridine core with good yields and selectivity. The oxidative cyclization step is critical and often optimized to avoid overbromination or side reactions.

Nucleophilic Aromatic Substitution and Subsequent Cyclization

Another route involves nucleophilic displacement on halogenated pyridine precursors:

  • Halogenated picolinonitriles (e.g., 5-bromo-3-fluoropicolinonitrile) are reacted with thiol nucleophiles.
  • The resulting thiol-substituted intermediates undergo oxidative cyclization with bromine to form dibromo-isothiazolo[5,4-b]pyridine intermediates.
  • Subsequent substitution reactions introduce the amino group at the 3-position.

This approach benefits from commercially available halogenated precursors and allows selective functionalization.

Direct Amination via Nucleophilic Displacement

In some cases, 4-chloroisothiazolo[5,4-b]pyridine derivatives are subjected to nucleophilic displacement by amines to introduce the amino group directly at the 3-position or adjacent positions.

  • This method is useful for synthesizing substituted amino derivatives.
  • Reaction conditions typically involve refluxing with amines in ethanol or other solvents.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Thiol substitution p-Methoxybenzylthiol, K2CO3, DMF, rt 63–81 Selective substitution on halogenated pyridines; temperature control critical
Oxidative cyclization Br2, EtOAc, 0 °C to rt 48–75 Bromine induces S–N bond formation; excess bromine may cause overbromination
Amination (nucleophilic) Amines (e.g., morpholine), EtOH, reflux 57–71 Amination at halogenated positions; yields depend on nucleophile and position selectivity
Hydrolysis (for pyridinone) Acidic conditions (HCl/dioxane) Quantitative Converts nitrile or ester groups to pyridinone intermediates

Data compiled from recent synthetic studies and experimental reports.

Mechanistic Insights

  • The oxidative cyclization proceeds via initial formation of a sulfur-bromine intermediate, followed by intramolecular attack on the nitrile carbon, leading to ring closure.
  • Radical scavenger studies (e.g., with TEMPO) suggest a non-radical mechanism dominated by electrophilic bromination and nucleophilic cyclization.
  • The p-methoxybenzyl (PMB) protecting group on sulfur can be cleaved under oxidative conditions, enabling a one-pot deprotection and cyclization step.

Representative Synthetic Scheme (Summary)

Research Findings and Applications

  • The isothiazolo[5,4-b]pyridin-3-amine scaffold is a key pharmacophore in kinase inhibition, notably targeting phosphoinositide 3-kinase (PI3K) and cyclin G-associated kinase (GAK).
  • Synthetic methods have been optimized to improve yields, regioselectivity, and scalability for potential industrial production.
  • The availability of halogenated intermediates allows for diverse functionalization, facilitating structure-activity relationship (SAR) studies.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Thiol substitution + oxidation Halogenated picolinonitriles p-Methoxybenzylthiol, Br2 High selectivity, good yields Requires careful control of bromine
Nucleophilic aromatic substitution 4-chloroisothiazolopyridines Amines Direct amination, versatile Moderate yields, positional selectivity
Multi-step cyclization 2-Aminopyridine derivatives Sulfur, oxidants Straightforward ring formation Multi-step, sensitive conditions

Chemical Reactions Analysis

Types of Reactions: Isothiazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Research Findings

  • Scaffold Flexibility: Isothiazolo[5,4-b]pyridine serves as a versatile scaffold for generating thieno or pyrazolo derivatives via Suzuki couplings, enabling rapid SAR studies .
  • Selectivity Challenges: While thieno derivatives exhibit higher potency, their lack of selectivity for DRAK2 limits therapeutic utility compared to isothiazolo or benzofuran-based inhibitors .

Biological Activity

Isothiazolo[5,4-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

1. Overview of this compound

This compound is characterized by a fused isothiazole-pyridine structure that contributes to its unique pharmacological properties. Its synthesis typically involves multi-step chemical reactions that facilitate the introduction of various substituents, enhancing its biological profile.

2.1 Necroptosis Inhibition

One of the most notable biological activities of this compound is its role as a necroptosis inhibitor . Research indicates that it can inhibit receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in necroptosis and inflammation pathways. This inhibition has been linked to reduced inflammation in models of systemic inflammatory response syndrome, highlighting its potential in treating inflammatory diseases .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is essential for optimizing their biological activity. Various studies have shown that modifications to the compound can significantly impact its potency against different biological targets.

3.1 Antiproliferative Activity

A detailed study on pyridine derivatives demonstrated that substitutions at specific positions on the aromatic ring influence antiproliferative activity against cancer cell lines. For instance, derivatives with methyl groups showed lower IC50 values compared to those with chlorine or hydrogen substitutions, suggesting a favorable interaction with cellular targets .

Derivative IC50 (µM) Substituent
Compound A1.30CH3
Compound B5.84Cl
Compound C7.15H

This trend indicates that increasing the size and polar surface area of substituents can enhance antiproliferative effects.

4.1 In Vivo Studies

In vivo studies have demonstrated that certain derivatives of this compound exhibit potent anti-inflammatory effects. For instance, a derivative tested in mice models showed significant reductions in inflammatory markers when administered during systemic inflammatory response syndrome .

4.2 Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and various enzymes involved in cancer progression. These studies revealed specific hydrogen bonding interactions that are critical for its inhibitory activity against kinases like PI3Kα .

5. Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents targeting necroptosis and inflammation-related diseases. Its ability to inhibit key kinases involved in cell death pathways positions it as a valuable candidate in drug discovery efforts aimed at treating various inflammatory conditions and cancers.

Future research should focus on further optimizing its structure through SAR studies and exploring additional biological targets to fully realize its therapeutic potential.

Q & A

Q. What are the established synthetic routes for Isothiazolo[5,4-b]pyridin-3-amine?

The synthesis typically begins with 2-chloro-3-cyanopyridine. Key steps include:

  • Pyridinone formation : Hydrolysis under acidic conditions.
  • Bromination : Treatment with bromine to introduce a bromine atom at the 5-position.
  • Chlorination : Conversion of the hydroxyl group to chlorine using POCl₃.
  • Thiol substitution : Reaction with methyl 3-mercaptopropionate followed by deprotection to yield a 2-thio-pyridine intermediate.
  • Ring closure : Oxidative cyclization with sodium hypochlorite, forming the isothiazole ring via a sulphenamide intermediate . The final intermediate, 3-amino-5-bromo-isothiazolo[5,4-b]pyridine, is pivotal for further functionalization.

Q. What molecular characterization data are available for this compound?

  • Molecular formula : C₆H₅N₃S (confirmed via high-resolution mass spectrometry) .
  • Key intermediates : 2-hydroxy-3-cyano-5-bromo-pyridine (InChI: 1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9)) and 3-amino-5-bromo-isothiazolo[5,4-b]pyridine .
  • Purity : Commercial samples are typically ≥95% pure (HPLC) .

Advanced Research Questions

Q. How can the core structure be functionalized for structure-activity relationship (SAR) studies?

Two primary strategies are employed:

  • Suzuki coupling : Palladium-catalyzed cross-coupling (e.g., (PPh₃)₄Pd) with aryl boronic acids in dioxane/water at 80–100°C. This introduces aryl groups at the 5-position .
  • Amide formation : Reaction with acid chlorides or carboxylic acids (using coupling agents like HBTU) to modify the 3-amino group . Example: Substitution with electron-withdrawing groups (e.g., nitro) enhances binding affinity in kinase inhibition assays .

Q. How do substituents influence the biological activity of this compound derivatives?

  • 5-position substituents : Bulky aryl groups (e.g., 4-chlorophenyl) improve selectivity for kinase targets like DRAK1/2 .
  • 3-amino modifications : Acetylation reduces cytotoxicity but maintains anti-inflammatory activity in vitro .
  • Optical properties : Ethyl ester derivatives exhibit fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), useful for cellular imaging .

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